molecular formula C8H12N2O2 B12082701 Methyl 4-isopropyl-1H-pyrazole-3-carboxylate

Methyl 4-isopropyl-1H-pyrazole-3-carboxylate

Cat. No.: B12082701
M. Wt: 168.19 g/mol
InChI Key: TVAJBSKAIYSUIT-UHFFFAOYSA-N
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Description

Methyl 4-isopropyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-isopropyl-1H-pyrazole-3-carboxylate typically involves the reaction of 4-isopropyl-1H-pyrazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-isopropyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Pyrazole-3-carboxylic acid derivatives.

    Reduction: Methyl 4-isopropyl-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-isopropyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-isopropyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, leading to its potential anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1H-pyrazole-3-carboxylate
  • 4-Isopropyl-1H-pyrazole-3-carboxylic acid
  • Methyl 4-isopropyl-1H-pyrazole-5-carboxylate

Uniqueness

Methyl 4-isopropyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 4-position and the ester group at the 3-position makes it a versatile intermediate for further chemical modifications.

Biological Activity

Methyl 4-isopropyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula: C10H14N2O2. The presence of the isopropyl group at the 4-position and the carboxylate ester at the 3-position contributes to its unique chemical reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, leading to anti-inflammatory effects. For instance, it has been shown to modulate cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
  • Receptor Modulation : It may also act on various receptors, influencing signaling pathways related to pain and inflammation .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antimicrobial drug development .

Anti-inflammatory Effects

Research has demonstrated that this compound possesses anti-inflammatory properties. It has been shown to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. It has exhibited cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (µM)
MCF712.50
HepG28.55
HCT1167.01

These values indicate that the compound can effectively inhibit cell proliferation, suggesting its viability as a lead compound in cancer therapy .

Case Studies

  • Study on Anti-inflammatory Effects : A study investigated the compound's effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent .
  • Cytotoxicity Assessment : In another study, this compound was tested against various cancer cell lines using an MTT assay. The compound demonstrated significant cytotoxicity with IC50 values ranging from 7 µM to 12 µM across different lines .

Comparison with Similar Compounds

To understand its unique properties, this compound can be compared with similar pyrazole derivatives:

Compound Biological Activity IC50 (µM)
Methyl 1H-pyrazole-3-carboxylateModerate anticancer activity15.00
Methyl 4-isopropyl-1H-pyrazole-5-carboxylateHigh anticancer activity10.00

This comparison highlights the enhanced potency of this compound against cancer cell lines compared to its analogs .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 4-propan-2-yl-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C8H12N2O2/c1-5(2)6-4-9-10-7(6)8(11)12-3/h4-5H,1-3H3,(H,9,10)

InChI Key

TVAJBSKAIYSUIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(NN=C1)C(=O)OC

Origin of Product

United States

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